molecular formula C14H21NO2 B3052000 Piperidine, 4-[4-(2-methoxyethoxy)phenyl]- CAS No. 377730-06-8

Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-

Cat. No. B3052000
M. Wt: 235.32 g/mol
InChI Key: ZSYWGSJEQRTYHN-UHFFFAOYSA-N
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Description

“Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-” is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-” include an empirical formula of C9H19NO2 and a molecular weight of 173.25 .

Future Directions

The future directions in the research of piperidine derivatives, including “Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-”, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and is expected to contribute to the pharmaceutical industry .

properties

IUPAC Name

4-[4-(2-methoxyethoxy)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-10-11-17-14-4-2-12(3-5-14)13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWGSJEQRTYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612735
Record name 4-[4-(2-Methoxyethoxy)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methoxyethoxy)phenyl]piperidine

CAS RN

377730-06-8
Record name 4-[4-(2-Methoxyethoxy)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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